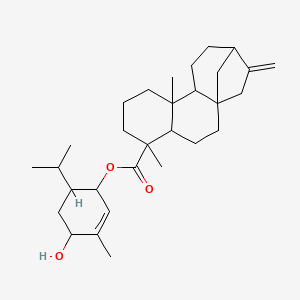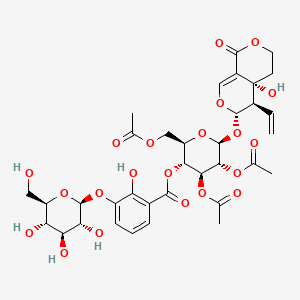
Gelidoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gelidoside is a glycoside compound with the molecular formula C35H42O21. It is a member of the iridoid glycosides, which are a class of secondary metabolites commonly found in plants, particularly in the Gentianaceae family. This compound is known for its various biological activities and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of rindoside typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes the following steps:
Plant Material Collection: The roots and rhizomes of plants like Gentiana scabra and Gentiana rigescens are collected.
Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate rindoside.
Industrial Production Methods
Industrial production of rindoside may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of rindoside production.
化学反应分析
Types of Reactions
Gelidoside undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield its aglycone and sugar moieties.
Oxidation: It can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert rindoside into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the rindoside molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Aglycone and sugar moieties.
Oxidation: Oxidized derivatives of rindoside.
Reduction: Reduced forms of rindoside.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a chemical marker for distinguishing different species of the Gentiana genus.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of rindoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: Gelidoside inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Neuroprotective Activity: this compound modulates signaling pathways involved in neuronal survival and protection.
相似化合物的比较
Gelidoside is similar to other iridoid glycosides such as swertiamarin, sweroside, and gentiopicroside. it has unique structural features and biological activities that distinguish it from these compounds.
Swertiamarin: Similar glycosyl-acetylation structure but differs in specific functional groups.
Sweroside: Shares a common iridoid backbone but has different sugar moieties.
Gentiopicroside: Similar iridoid structure but varies in glycosylation patterns.
These comparisons highlight the uniqueness of rindoside in terms of its chemical structure and biological activities.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNQYBYFFJBAM-OBOKACSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
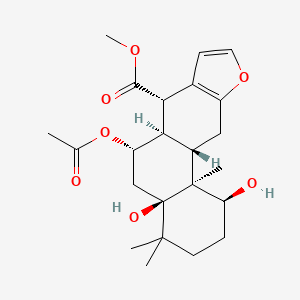


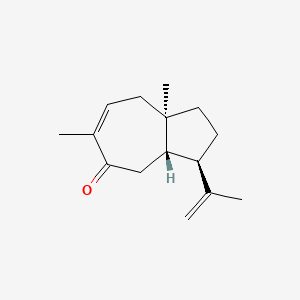
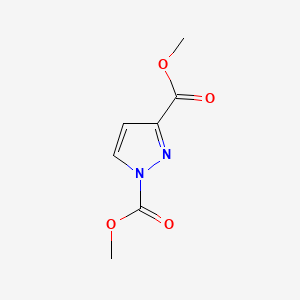
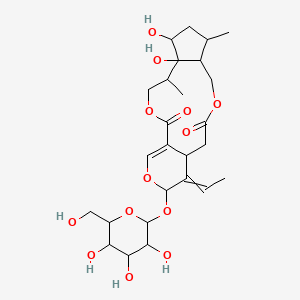
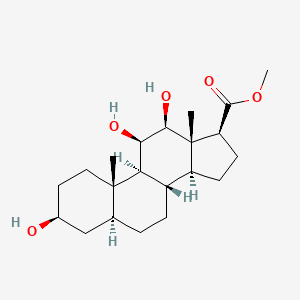
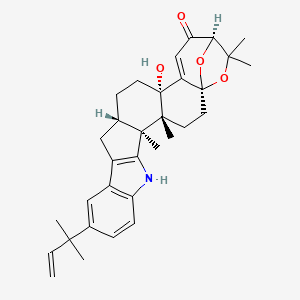
![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)
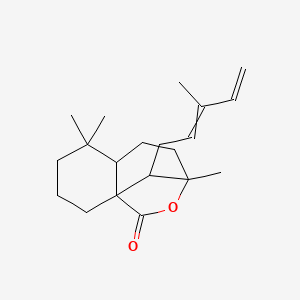
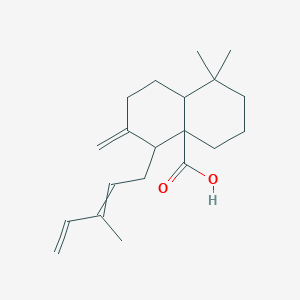
![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
